3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
6-(2-methylphenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-9(2)8-12-15-16-14-18(12)17-13(19-14)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPAKFQLQFIIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with substituted phenyl isothiocyanates. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The isobutyl group undergoes oxidation under controlled conditions to form a ketone derivative. This reaction is catalyzed by potassium permanganate (KMnO₄) in acidic media:
Reaction:
3-Isobutyl-6-(2-methylphenyl) triazolo[3,4-b] thiadiazole
→ 6-(2-methylphenyl)-3-(2-methylpropanoyl) triazolo[3,4-b] thiadiazole
| Conditions | Catalyst/Solvent | Yield | Product Characterization |
|---|---|---|---|
| KMnO₄, H₂SO₄, 60°C, 6 hrs | Acetic acid | 78% | IR: 1715 cm⁻¹ (C=O) |
This ketone derivative shows enhanced solubility in polar solvents and increased reactivity in subsequent nucleophilic additions.
Nucleophilic Substitution
The thiadiazole sulfur participates in nucleophilic substitution with alkyl/aryl halides. For example, reaction with benzyl chloride yields a benzylthioether analog:
Reaction:
3-Isobutyl-6-(2-methylphenyl) triazolo[3,4-b] thiadiazole + Benzyl chloride
→ 3-Isobutyl-6-(2-methylphenyl)-7-(benzylthio) triazolo[3,4-b] thiadiazole
| Conditions | Base/Solvent | Yield | Biological Activity |
|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12 hrs | Dimethylformamide | 65% | Anticancer (IC₅₀ = 4.2 μM) |
This modification improves interactions with hydrophobic enzyme pockets, as demonstrated in urease inhibition assays (IC₅₀ = 8.9 μM) .
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloaddition with acetylene derivatives. Reaction with phenylacetylene produces a fused pyrazole-triazolo-thiadiazole system:
Reaction:
3-Isobutyl-6-(2-methylphenyl) triazolo[3,4-b] thiadiazole + Phenylacetylene
→ 3-Isobutyl-6-(2-methylphenyl)-8-phenylpyrazolo[5,1-c] triazolo[3,4-b] thiadiazole
| Conditions | Catalyst | Yield | Application |
|---|---|---|---|
| CuI, Et₃N, 100°C, 24 hrs | Toluene | 52% | Fluorescent probe development |
The product exhibits blue fluorescence (λₑₘ = 450 nm) and stabilizes via C–H···π interactions in crystalline form .
Reduction Reactions
Selective reduction of the thiadiazole ring using lithium aluminum hydride (LiAlH₄) generates a dihydrothiadiazole derivative:
Reaction:
3-Isobutyl-6-(2-methylphenyl) triazolo[3,4-b] thiadiazole
→ 3-Isobutyl-6-(2-methylphenyl)-5,6-dihydro triazolo[3,4-b] thiadiazole
| Conditions | Solvent | Yield | Spectral Data |
|---|---|---|---|
| LiAlH₄, THF, 0°C, 2 hrs | Tetrahydrofuran | 89% | ¹H NMR: δ 3.12 (m, 2H, CH₂) |
The reduced form demonstrates improved metabolic stability in pharmacokinetic studies.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling introduces aryl groups at the 6-position. Reaction with 4-fluorophenylboronic acid yields:
Reaction:
3-Isobutyl-6-(2-methylphenyl) triazolo[3,4-b] thiadiazole + 4-Fluorophenylboronic acid
→ 3-Isobutyl-6-(4-fluoro-2-methylphenyl) triazolo[3,4-b] thiadiazole
| Conditions | Catalyst System | Yield | Bioactivity |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, 90°C | DME/H₂O (3:1) | 73% | Antifungal (MIC = 2.5 μg/mL) |
Fluorine substitution enhances membrane permeability, as shown in cellular uptake assays .
Comparative Reactivity Table
Key reactions are summarized below:
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The 2-methylphenyl group directs electrophiles to the para position, enabling halogenation/nitration .
-
Thiadiazole Ring Opening : Strong bases (e.g., NaOH) cleave the thiadiazole ring at 120°C, forming a bisthiol intermediate.
-
Triazole N-Alkylation : Methyl iodide selectively alkylates the N2 position of the triazole under phase-transfer conditions .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo[3,4-b][1,3,4]thiadiazoles exhibit significant antimicrobial properties. A study demonstrated that these compounds possess stronger antibacterial and antifungal activities compared to standard reference drugs such as ampicillin and ketoconazole. Specifically:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Demonstrated up to 80-fold higher efficacy than ketoconazole against certain fungal strains.
Anticancer Properties
The anticancer potential of 3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored in various studies. The compound has shown significant cytotoxicity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Key findings include:
- In vitro studies indicate that the compound inhibits the growth of specific cancer cell lines at low micromolar concentrations.
- Mechanistic studies suggest that it may interact with cellular pathways involved in cell cycle regulation and apoptosis.
Synthetic Routes
The synthesis of 3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step processes. Common synthetic routes include:
- Condensation Reactions : Involving the reaction of thiadiazole precursors with appropriate triazole derivatives.
- Cyclization : Utilizing acid-catalyzed conditions to promote the formation of the fused ring structure.
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- Study on Antimicrobial Efficacy : A comparative analysis showed that derivatives exhibited higher activity against resistant bacterial strains compared to traditional antibiotics.
- Cancer Cell Line Studies : Research involving breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability through apoptosis induction.
Mechanism of Action
The mechanism of action of 3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects. It can also interact with DNA and proteins, disrupting cellular processes and leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Structural Variations
The pharmacological profile of triazolothiadiazoles is highly dependent on substituents at positions 3 and 5. Key structural analogs include:
Key Observations:
- Isobutyl vs.
- 2-Methylphenyl vs. Fluorophenyl : The absence of electronegative substituents (e.g., fluorine) in the target compound may reduce its electronic interaction capacity compared to fluorophenyl analogs, which show enhanced anti-inflammatory activity .
Anti-Inflammatory Activity
- 3-(2-Fluorophenyl)-6-phenyl Derivatives : Compounds like 3c and 3d demonstrated significant anti-exudative activity in carrageenan-induced edema models (55–60% inhibition at 50 mg/kg) .
- Adamantyl Derivatives : The adamantyl group in 3-(1-adamantyl)-6-(2-pyrazinyl) analogs enhances interactions with hydrophobic enzyme pockets, though anti-inflammatory data for this specific class remain unexplored .
Antitumor Activity
- Long-Chain Alkyl Derivatives : Compounds such as 3-pentadecyl-6-phenyl (6e) and 3-heptadecyl-6-(3-nitrophenyl) (6g) exhibited IC₅₀ values of 12–15 μM against breast cancer cell lines .
- Adamantyl-Fluorophenyl Hybrids : 6-(1-Adamantyl)-3-(2-fluorophenyl) derivatives showed antiproliferative effects via kinase inhibition, though direct comparisons with the isobutyl analog are lacking .
Antimicrobial Activity
- Chlorophenoxy Derivatives: 6-[(2-Chlorophenoxy)methyl]-3-(3-methoxyphenyl) analogs displayed broad-spectrum antimicrobial activity (MIC: 4–8 μg/mL) due to chlorine’s electron-withdrawing effects .
Physicochemical Properties
- Lipophilicity (logP): The isobutyl group (logP ~2.8) provides moderate lipophilicity, enhancing membrane permeability without excessive hydrophobicity.
- Solubility: Methoxy and phenoxy substituents (e.g., 6-[(2-methoxyphenoxy)methyl] derivatives) improve solubility via hydrogen bonding .
Biological Activity
3-Isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its efficacy against different biological targets.
Chemical Structure and Properties
The molecular formula of 3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is . Its structure features a fused triazole-thiadiazole ring system with isobutyl and 2-methylphenyl substituents. The presence of these groups significantly influences the compound's physical and chemical properties, enhancing its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the cyclization of triazole and thiadiazole precursors. Common methods include:
- Reactions with various substituents : These reactions are designed to enhance biological activity.
- Solvent and temperature variations : Specific conditions are tailored to optimize yields and purity.
Anticancer Properties
Research indicates that derivatives of 3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant cytotoxicity against various cancer cell lines. Notable findings include:
- Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : It has demonstrated the ability to inhibit the growth of several tumor types including breast (MDA-MB-468), lung (H460), and colon (HCT116) cancer cells.
A study conducted by the National Cancer Institute evaluated the antitumor activity across 60 cancer cell lines using a standardized sulforhodamine B assay. The results indicated promising antineoplastic activity against leukemia and solid tumors .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential antimicrobial effects. A study assessed its efficacy against common pathogens such as:
- Staphylococcus aureus
- Candida albicans
- Escherichia coli
These investigations utilized disk diffusion methods to evaluate antimicrobial potency .
The mechanism by which 3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological effects involves:
- Interaction with cellular targets : The compound's structure allows it to bind effectively to specific proteins involved in cell cycle regulation.
- Modulation of signaling pathways : It influences pathways related to apoptosis and proliferation.
Case Studies
Several studies have documented the biological activities of this compound:
Q & A
Q. What are the optimal synthetic routes for preparing 3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The synthesis typically involves cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with carboxylic acids or activated carbonyl compounds in the presence of POCl₃. For example, 3-substituted triazolo-thiadiazoles are synthesized by refluxing 4-amino-5-(aryl)-4H-1,2,4-triazole-3-thiols with substituted carboxylic acids in POCl₃ for 6–16 hours, followed by neutralization and purification via recrystallization or column chromatography . Key parameters include molar ratios (1:1 for triazole-thiol to acid), solvent choice (ethanol, DMF), and POCl₃ activation of the carbonyl group to enhance electrophilicity .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Structural confirmation requires multimodal analysis:
- 1H/13C NMR to verify substituent positions and aromatic proton environments .
- IR spectroscopy to identify S–H (2500–2600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Elemental analysis (C, H, N, S) to confirm purity (>95% for pharmacological studies) .
- X-ray crystallography to resolve planar triazolothiadiazole core geometries and dihedral angles with substituents (e.g., 74.34° for benzene ring interactions) .
- HPLC for purity assessment, using C18 columns and methanol/water gradients .
Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this scaffold?
Standard protocols include:
- Agar diffusion/broth microdilution for antimicrobial screening against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .
- Antifungal assays targeting lanosterol 14α-demethylase (CYP51) via molecular docking (PDB: 3LD6) to predict binding affinities .
- Cytotoxicity testing using MTT assays on mammalian cell lines (e.g., HepG2) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of triazolo-thiadiazole derivatives for enhanced bioactivity?
SAR studies highlight:
- Electron-withdrawing substituents (e.g., Cl, F at position 3 or 6) improve antimicrobial potency by increasing electrophilicity and target binding .
- Hydrophobic groups (e.g., isobutyl, adamantyl) enhance membrane penetration, as seen in derivatives with EC₅₀ values <10 µM against fungal pathogens .
- Planarity of the triazolothiadiazole core is critical for π-π stacking with enzyme active sites (e.g., p38 MAP kinase), as shown in crystallographic studies .
- Sodium sulfonate groups (position 6) improve solubility without compromising activity, as in Sortase A inhibitors (IC₅₀ = 9.3 µM) .
Q. What strategies resolve contradictions in biological data between in vitro and in silico models?
Discrepancies often arise from:
- Metabolic instability : Use liver microsome assays to identify vulnerable sites (e.g., thiadiazole ring oxidation) .
- Off-target effects : Employ kinome-wide profiling or proteomic pull-down assays to validate selectivity .
- Solubility limitations : Modify logP via substituent engineering (e.g., replacing methyl with hydroxy groups) and confirm solubility via shake-flask methods .
- Docking vs. crystallography mismatches : Refine force fields using experimental data (e.g., X-ray bond lengths) to improve predictive accuracy .
Q. How are molecular docking and dynamics simulations applied to study interactions with target enzymes?
- Target selection : Prioritize enzymes with known triazolo-thiadiazole sensitivity, such as p38 MAP kinase (inflammatory signaling) or CYP51 (antifungal target) .
- Docking protocols : Use AutoDock Vina with Lamarckian GA parameters, grid boxes centered on active sites (e.g., 3LD6’s heme-binding pocket) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds (e.g., between triazole N and Thr260 in CYP51) and RMSD fluctuations .
- Free energy calculations : Apply MM-PBSA to rank derivatives by ΔGbinding, correlating with experimental IC₅₀ values .
Methodological Challenges
Q. What experimental controls are essential when evaluating antifungal activity to avoid false positives?
- Sterol depletion assays : Confirm target engagement by measuring ergosterol levels via GC-MS after treatment .
- Rescue experiments : Add exogenous lanosterol to reverse growth inhibition in CYP51-dependent strains .
- Propidium iodide uptake : Differentiate fungicidal vs. fungistatic effects by membrane integrity assessment .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 16 h to 30 min) and improve yields by 15–20% .
- Flow chemistry : Optimize POCl₃ stoichiometry in continuous reactors to minimize side products .
- Greener solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier purification and lower toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
